molecular formula C20H13N3O2 B13432760 6-(4-Phenylanilino)quinazoline-5,8-dione

6-(4-Phenylanilino)quinazoline-5,8-dione

Cat. No.: B13432760
M. Wt: 327.3 g/mol
InChI Key: YOULFPRRTVALHQ-UHFFFAOYSA-N
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Description

6-(4-Phenylanilino)quinazoline-5,8-dione is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Phenylanilino)quinazoline-5,8-dione typically involves the reaction of 4-phenylaniline with quinazoline-5,8-dione under specific conditions. One common method includes the use of a metal-catalyzed reaction, where a metal catalyst such as palladium is used to facilitate the coupling of the aniline derivative with the quinazoline core . Other methods may involve microwave-assisted reactions or phase-transfer catalysis to improve yield and reaction efficiency .

Industrial Production Methods

Industrial production of quinazoline derivatives, including this compound, often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

6-(4-Phenylanilino)quinazoline-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(4-Phenylanilino)quinazoline-5,8-dione include other quinazoline derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This compound’s ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable target for further research and development .

Biological Activity

6-(4-Phenylanilino)quinazoline-5,8-dione is a compound of significant interest due to its diverse biological activities, particularly in cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinazoline family, which is characterized by a fused benzene and pyrimidine ring system. Its structure can be represented as follows:

C16H12N2O2\text{C}_{16}\text{H}_{12}\text{N}_2\text{O}_2

This compound exhibits a range of pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant activities.

The biological activity of this compound primarily revolves around its ability to induce apoptosis in cancer cells through various pathways:

  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cancer cells, leading to increased ROS levels. This mechanism is crucial for triggering cell death pathways in drug-resistant cancer cells .
  • Inhibition of Key Kinases : It acts as an inhibitor of several kinases involved in cell proliferation and survival. For instance, it has been linked to the inhibition of the Akt pathway, which is frequently overactive in many cancers .
  • Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest at various phases, contributing to its anti-proliferative effects .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity TypeDescriptionReference
Anti-CancerInduces apoptosis through ROS generation; effective against various cancer types
AntioxidantExhibits free radical scavenging activity
Anti-inflammatoryPotential to inhibit TNF-α production
Kinase InhibitionInhibits PDGF receptor and Aurora kinase

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of various quinazoline derivatives on human cancer cell lines such as MCF-7 (breast), HCT116 (colorectal), and HePG2 (liver). The compound demonstrated moderate cytotoxicity with IC50 values ranging from 17.35 µM to 39.41 µM across different cell lines .
  • Mechanistic Insights :
    • Research highlighted that treatment with this compound resulted in the activation of stress kinases (p38/JNK), which are known to mediate apoptosis in response to oxidative stress . This suggests a dual mechanism where both ROS generation and kinase inhibition contribute to its anti-cancer effects.
  • Hybrid Compounds :
    • The development of hybrid compounds incorporating the quinazoline moiety has shown enhanced anti-cancer activity compared to single-component drugs. For instance, hybrids combining quinazoline with other pharmacophores displayed improved potency against resistant cancer cell lines .

Properties

Molecular Formula

C20H13N3O2

Molecular Weight

327.3 g/mol

IUPAC Name

6-(4-phenylanilino)quinazoline-5,8-dione

InChI

InChI=1S/C20H13N3O2/c24-18-10-17(20(25)16-11-21-12-22-19(16)18)23-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12,23H

InChI Key

YOULFPRRTVALHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC(=O)C4=NC=NC=C4C3=O

Origin of Product

United States

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